
1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)-1-propylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)-1-propylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a hydroxyethyl group, a methoxyphenyl group, and a propyl group attached to a urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)-1-propylurea typically involves the reaction of 2-methoxyphenyl isocyanate with 2-hydroxyethylamine and propylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
化学反应分析
Types of Reactions
1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)-1-propylurea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The methoxyphenyl group can be reduced to form a phenyl group.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of 1-(2-oxoethyl)-3-(2-methoxyphenyl)-1-propylurea.
Reduction: Formation of 1-(2-hydroxyethyl)-3-phenyl-1-propylurea.
Substitution: Formation of various substituted urea derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)-1-propylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and methoxyphenyl groups play a crucial role in binding to the active site of the target molecule, thereby modulating its activity. The urea moiety may also participate in hydrogen bonding interactions, further stabilizing the compound-target complex.
相似化合物的比较
Similar Compounds
1-(2-Hydroxyethyl)-3-phenyl-1-propylurea: Lacks the methoxy group, which may affect its binding affinity and specificity.
1-(2-Methoxyethyl)-3-(2-methoxyphenyl)-1-propylurea: Contains an additional methoxy group, which may influence its solubility and reactivity.
1-(2-Hydroxyethyl)-3-(4-methoxyphenyl)-1-propylurea: The position of the methoxy group on the phenyl ring is different, potentially altering its interaction with molecular targets.
Uniqueness
1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)-1-propylurea is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyethyl and methoxyphenyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
属性
分子式 |
C13H20N2O3 |
|---|---|
分子量 |
252.31 g/mol |
IUPAC 名称 |
1-(2-hydroxyethyl)-3-(2-methoxyphenyl)-1-propylurea |
InChI |
InChI=1S/C13H20N2O3/c1-3-8-15(9-10-16)13(17)14-11-6-4-5-7-12(11)18-2/h4-7,16H,3,8-10H2,1-2H3,(H,14,17) |
InChI 键 |
LLNYGEDAOBSFEQ-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCO)C(=O)NC1=CC=CC=C1OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


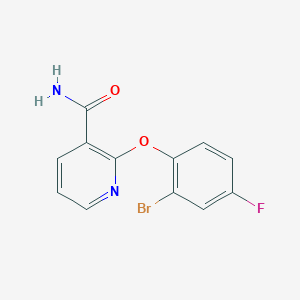

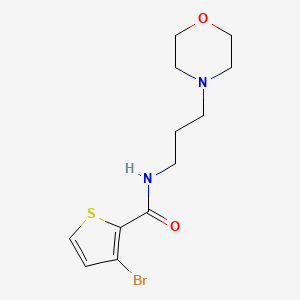

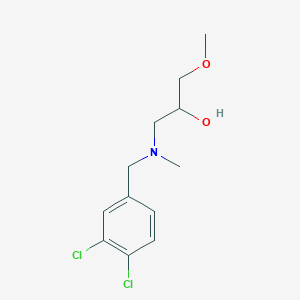
![n1,n1-Diethyl-n3-(thieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B14913504.png)
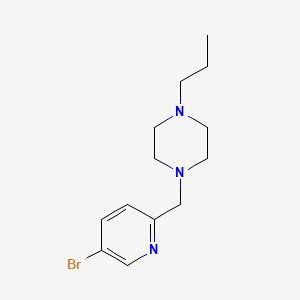


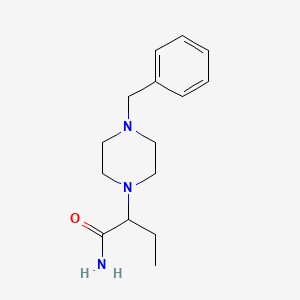
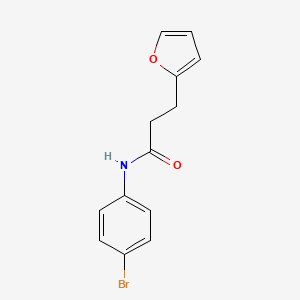


![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one](/img/structure/B14913567.png)
